Propiverine-d7 Hydrochloride

Description

Evolution of Stable Isotope Labeling in Drug Discovery and Development

The use of stable isotopes in pharmaceutical research has evolved significantly, becoming a cornerstone of modern drug discovery and development. musechem.comadesisinc.com Initially, the incorporation of deuterium (B1214612) was explored as a method to track the metabolic fate of molecules within biological systems. nih.govnih.gov The concept of using deuterium substitution to alter the metabolic properties of drugs emerged in the 1960s and 1970s, with early studies on compounds like deuterated morphine and a deuterated alanine (B10760859) derivative. portico.orgresearchgate.netnih.gov These pioneering efforts demonstrated that replacing hydrogen with its heavier, stable isotope, deuterium, could influence a drug's metabolic pathway. researchgate.net

This "deuterium switch" approach gained momentum over the following decades, prompted by a deeper understanding of the kinetic isotope effect. nih.gov The first patent for a deuterated drug was granted in the 1970s. wikipedia.org However, it took until 2017 for the first deuterated drug, deutetrabenazine, to receive FDA approval, marking a significant milestone. nih.govwikipedia.orgscielo.org.mx This event solidified the strategy of using deuteration as a viable approach in drug development, not just for creating metabolic tracers, but for developing new chemical entities with potentially improved pharmacokinetic profiles. nih.govresearchgate.net Today, stable isotope labeling, particularly with deuterium, is an indispensable tool used from early-stage research to clinical trials, aiding in the study of a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.govmetsol.com

Definition and Significance of Propiverine-d7 Hydrochloride

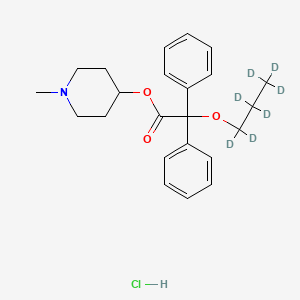

This compound is the deuterated form of Propiverine (B1210425) Hydrochloride, an antimuscarinic agent. invivochem.commedchemexpress.com In this compound, seven hydrogen atoms in the propiverine molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. acanthusresearch.comcymitquimica.com The key physical difference is its molecular weight, which is higher than that of the unlabeled parent compound due to the presence of seven neutrons in the deuterium atoms. invivochem.comcymitquimica.com

The primary significance of this compound lies in its application as an internal standard for quantitative bioanalysis. clearsynth.com In pharmaceutical research, particularly during drug development, it is crucial to accurately measure the concentration of a drug and its metabolites in biological samples like blood or plasma. clearsynth.comtandfonline.com this compound serves as an ideal internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify propiverine. scispace.comaptochem.com Because it is chemically almost identical to propiverine, it behaves similarly during sample extraction, chromatography, and ionization, but it is distinguishable by its higher mass. aptochem.comlgcstandards.com This allows it to compensate for variations in the analytical process, leading to more accurate and reliable measurement of the parent drug. clearsynth.com

Table 1: Comparison of Propiverine Hydrochloride and this compound

| Property | Propiverine Hydrochloride | This compound |

| Chemical Formula | C23H30ClNO3 drugbank.com | C23H23D7CLNO3 invivochem.com |

| Molecular Weight | 403.95 g/mol drugbank.com | 410.99 g/mol invivochem.com |

| Parent Drug | Propiverine wikipedia.org | Propiverine acanthusresearch.com |

| Primary Use | Anticholinergic drug for overactive bladder wikipedia.orgdrugbank.com | Internal standard for bioanalytical research medchemexpress.com |

Fundamental Principles of Deuterium Isotope Effects in Biological Systems

The substitution of hydrogen with deuterium can significantly influence the rates of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). portico.orgnih.gov This effect is rooted in the fundamental physical differences between the two isotopes. Deuterium has approximately double the mass of protium (B1232500) (the common isotope of hydrogen) because its nucleus contains a neutron in addition to a proton. wikipedia.orgwikipedia.org

This increased mass leads to a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. portico.org Consequently, the C-D bond has a lower zero-point energy, making it stronger and more stable. portico.orgnih.gov For a chemical reaction to occur where a C-H or C-D bond is broken in the rate-determining step, a certain amount of energy, known as the activation energy, must be supplied. portico.org Due to its greater strength, more energy is required to break a C-D bond than a C-H bond. portico.orgresearchgate.net

In biological systems, many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP) family, which often involves the cleavage of C-H bonds. nih.govnih.gov When a hydrogen atom at a site of metabolic attack is replaced with deuterium, the rate of this metabolic reaction can be significantly slowed down. wikipedia.orgnih.gov This primary KIE is a powerful principle used in drug design to enhance a drug's metabolic stability, potentially leading to a longer half-life in the body. wikipedia.org The magnitude of the KIE can be substantial, with reactions involving C-H bond cleavage proceeding up to 8 times faster than those involving C-D bonds. core.ac.uk

Role of Deuterated Compounds as Internal Standards in Quantitative Bioanalysis

Deuterated compounds are considered the "gold standard" for use as internal standards in quantitative bioanalysis, particularly in methods utilizing mass spectrometry (MS). aptochem.comnih.gov An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for variability during the analytical process. aptochem.comlgcstandards.com

The ideal internal standard behaves identically to the analyte (the substance being measured) during sample preparation and analysis but provides a distinct signal. aptochem.com Stable isotope-labeled (SIL) internal standards, such as this compound, fulfill this role almost perfectly. nih.govwaters.com They have nearly the same chemical and physical properties as the unlabeled analyte, including extraction efficiency, and chromatographic retention time. aptochem.comwaters.com This ensures that any loss of analyte during sample processing or any fluctuation in the instrument's signal (a phenomenon known as the matrix effect) is mirrored by the internal standard. lgcstandards.comwaters.com

In mass spectrometry, the deuterated standard is easily differentiated from the analyte because of its higher mass-to-charge ratio (m/z). scioninstruments.com By comparing the instrument's response for the analyte to that of the known quantity of the internal standard, analysts can achieve highly accurate and precise quantification. clearsynth.com The use of a SIL internal standard is highly recommended by regulatory agencies because it improves the robustness and reliability of bioanalytical methods, which is essential throughout the drug discovery and development process. tandfonline.comaptochem.com

Table 2: Key Applications of Stable Isotope Labeling in Pharmaceutical Research

| Application | Description |

| Metabolism Studies (ADME) | Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion of a drug within a biological system. musechem.comnih.gov |

| Pharmacokinetic (PK) Modification | Deuteration at metabolic "hot spots" can slow down drug metabolism, potentially improving a drug's half-life and safety profile. nih.govwikipedia.org |

| Quantitative Bioanalysis | Deuterated analogs serve as internal standards to ensure the accuracy and precision of analytical methods like LC-MS. clearsynth.comnih.gov |

| Mechanistic Studies | The kinetic isotope effect helps researchers elucidate the mechanisms of enzymatic reactions and metabolic pathways. wikipedia.orgnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H30ClNO3 |

|---|---|

Molecular Weight |

411.0 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl) 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H/i1D3,3D2,18D2; |

InChI Key |

KFUJMHHNLGCTIJ-MJZGYHEUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Propiverine D7 Hydrochloride

Strategic Approaches to Deuterium (B1214612) Incorporation in Complex Molecules

The introduction of deuterium into complex organic molecules can be achieved through two primary strategies: late-stage deuteration of the final compound or an advanced intermediate, or a de novo synthesis using deuterated building blocks.

Late-Stage Deuteration: This approach involves introducing deuterium into a molecule that is already fully or nearly assembled. A common method is Hydrogen-Isotope Exchange (HIE), where the target molecule is exposed to a deuterium source, often in the presence of a catalyst. researchgate.netresearchgate.net Transition metals like palladium, ruthenium, and iridium are frequently used to catalyze the activation of C-H bonds, facilitating the exchange with deuterium from sources like deuterium gas (D₂) or heavy water (D₂O). researchgate.netresearchgate.net Photocatalytic and electrocatalytic methods have also emerged as powerful tools for C-H deuteration under mild conditions. researchgate.netassumption.edu While efficient, late-stage methods can sometimes suffer from a lack of complete selectivity, leading to deuterium scrambling across multiple positions.

Synthesis with Deuterated Precursors: This is often the more controlled and predictable approach for producing specifically labeled compounds. It involves designing a synthetic route that incorporates a deuterated starting material or intermediate at an early stage. This strategy ensures that the deuterium atoms are located precisely where intended in the final molecule. For Propiverine-d7, where the entire propoxy group is deuterated, this method is ideal as it involves the use of a commercially available or synthetically prepared deuterated propyl source. This avoids the challenge of selectively deuterating a short alkyl chain in the presence of other reactive sites on the Propiverine (B1210425) molecule.

Precursor Selection and Reaction Pathway Design for Deuteration

The standard synthesis of Propiverine Hydrochloride provides a clear blueprint for designing the deuterated pathway. The key reaction involves the formation of an ether linkage by reacting a hydroxyl group with a propyl group, and an ester linkage. google.comgoogle.com

The established non-deuterated synthesis of Propiverine involves reacting Benzilic acid with n-propyl alcohol in the presence of an acid catalyst (like thionyl chloride or sulfuric acid) to form 2,2-diphenyl-2-propoxyacetic acid propyl ester. google.comgoogleapis.com This intermediate is then transesterified with 1-methyl-4-piperidinol to yield the Propiverine base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. google.comgoogleapis.com

For the synthesis of Propiverine-d7 Hydrochloride, the most logical and efficient approach is to substitute the standard n-propyl alcohol with its deuterated counterpart, n-propan-d7-ol (CD₃CD₂CD₂OH) or a related deuterated propylating agent like 1-bromopropane-d7 . This ensures the direct and complete incorporation of the d7-propyl group.

The reaction pathway is designed to mirror the established synthesis, simply replacing the key precursor.

Table 1: Precursor Selection for Propiverine vs. Propiverine-d7 Synthesis

| Step | Non-Deuterated Synthesis Precursor | Deuterated Synthesis Precursor | Purpose |

| Ether & Ester Formation | n-Propyl alcohol | n-Propan-d7-ol | Source of the (propoxy-d7) group |

| Core Structure | Benzilic acid | Benzilic acid | Provides the diphenylacetate backbone |

| Esterification | 1-Methyl-4-piperidinol | 1-Methyl-4-piperidinol | Forms the final ester linkage |

| Salt Formation | Hydrochloric acid | Hydrochloric acid | Converts the base to the hydrochloride salt |

This precursor-based strategy ensures high isotopic enrichment at the desired positions with minimal risk of isotopic scrambling.

Stereoselective and Regioselective Deuteration Techniques

In the context of Propiverine-d7, the regioselectivity—the specific placement of deuterium on the propoxy group—is achieved directly through the choice of the deuterated precursor, n-propan-d7-ol. Since the entire propyl group of the reagent is perdeuterated, the reaction inherently places the deuterium label at the correct location without the need for complex regioselective control. Propiverine does not possess a chiral center at the carbon bearing the propoxy group, so stereoselective considerations for this specific deuteration are not applicable.

However, in the broader field of deuterated drug synthesis, achieving high regio- and stereoselectivity is a significant challenge, especially for late-stage modifications. acs.org Several advanced techniques have been developed to address this:

Directing Group-Assisted C-H Activation: A functional group on the substrate can coordinate to a metal catalyst, directing the C-H activation and subsequent deuteration to a specific nearby position (e.g., ortho- or meta-C-H bonds on an aromatic ring). researchgate.net

Catalyst Control: The choice of metal catalyst and ligands can influence which C-H bonds are most reactive, allowing for selective deuteration based on electronic or steric factors. nih.gov

Enzymatic Deuteration: Enzymes can offer unparalleled selectivity, incorporating deuterium at specific sites in complex molecules with high precision. nih.gov

While these sophisticated methods are not essential for the synthesis of Propiverine-d7 via the precursor route, they are critical tools for creating other specifically labeled isotopologues of complex pharmaceuticals. nih.gov

Purification and Isolation of Deuterated Propiverine Hydrochloride

The purification and isolation of this compound follow standard organic chemistry procedures, which are largely identical to those used for the non-deuterated analogue. The physical and chemical properties of the deuterated compound are nearly identical to the parent compound, allowing for the use of the same purification techniques. acs.org

The typical purification process described in synthesis literature involves several steps to remove unreacted starting materials, reagents, and byproducts. google.comgoogleapis.com

Table 2: General Purification and Isolation Protocol

| Step | Procedure | Purpose |

| Workup | The reaction mixture is neutralized, often with a sodium carbonate solution, and washed with water. | To remove acidic reagents and water-soluble impurities. |

| Extraction | The crude product (Propiverine-d7 base) is extracted from the aqueous layer into an immiscible organic solvent like toluene (B28343) or dichloromethane. | To separate the organic product from the aqueous phase. |

| Solvent Removal | The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator). | To isolate the crude Propiverine-d7 base. |

| Crystallization/Salt Formation | The isolated base is dissolved in a suitable solvent (e.g., acetone) and treated with hydrochloric acid. The resulting this compound salt, being less soluble, precipitates out of the solution. | To convert the base to the stable hydrochloride salt and achieve high purity through crystallization. googleapis.com |

| Final Isolation | The crystalline solid is collected by filtration, washed with a cold solvent to remove residual impurities, and dried under a vacuum. | To obtain the final, purified this compound product. |

Techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) may also be employed for more rigorous purification if needed. ansto.gov.au The final product is typically a white crystalline solid. google.com

Characterization of Isotopic Enrichment and Purity in Synthetic Products

After synthesis and purification, it is crucial to characterize the final product to confirm its chemical identity, purity, and, most importantly, the success of the deuterium incorporation. A combination of analytical techniques is used for this purpose. ansto.gov.aursc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for determining the precise location of the deuterium atoms and confirming the structural integrity of the molecule. ansto.gov.aursc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Propiverine-d7, the signals corresponding to the n-propoxy group's protons (typically a triplet for the CH₃ and two multiplets for the two CH₂ groups) will be absent or significantly diminished. The disappearance of these signals is direct evidence of successful deuteration at that position.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, showing signals at chemical shifts corresponding to the positions where deuterium has been incorporated.

¹³C NMR (Carbon NMR): The carbon signals of the deuterated propyl group will show splitting due to coupling with deuterium (a spin-1 nucleus), and their resonance may be slightly shifted upfield compared to the non-deuterated compound.

Table 3: Expected Analytical Data for this compound

| Analytical Technique | Expected Observation | Information Gained |

| HRMS | Molecular ion peak at [M+H]⁺ ≈ 403.28 (vs. ~396.24 for d0) | Confirms overall mass increase and allows calculation of isotopic enrichment. rsc.org |

| ¹H NMR | Absence of signals for the propoxy group protons. | Confirms the location of deuteration. |

| ¹³C NMR | Splitting patterns (multiplets) for the carbons of the propoxy-d7 group. | Confirms deuteration at specific carbon atoms. |

| HPLC | A single major peak with a retention time similar to the non-deuterated standard. | Confirms high chemical purity. googleapis.com |

This comprehensive analysis ensures that the synthesized this compound meets the required standards for identity, chemical purity, and isotopic enrichment.

Advanced Analytical Characterization of Propiverine D7 Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Isotopic Confirmation

Spectroscopic methods are indispensable for the detailed molecular-level analysis of Propiverine-d7 Hydrochloride. These techniques provide definitive evidence of the compound's structure and the successful incorporation of deuterium (B1214612) atoms at the intended positions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules and is particularly powerful for analyzing deuterated compounds. Both Proton (¹H) NMR and Deuterium (²H) NMR are employed to confirm the structure and quantify the level of deuterium incorporation.

In ¹H NMR analysis of this compound, the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides initial evidence of successful deuteration. The integration of the remaining proton signals allows for verification of the rest of the molecular structure.

For direct quantification and confirmation, ²H NMR (Deuteron NMR) is an exceptionally useful, albeit less common, technique. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), a sample must be enriched to produce a strong enough signal. wikipedia.org A deuterated compound like Propiverine-d7 will show a strong peak in the ²H NMR spectrum at chemical shifts corresponding to the positions of deuterium labeling. wikipedia.org This method offers a clear and direct way to verify the effectiveness of the deuteration process. wikipedia.org For highly deuterated compounds (enrichment >98 atom%), conventional ¹H NMR is often limited by the low intensity of residual proton signals, making ²H NMR an appealing alternative for both structure verification and enrichment determination.

Table 1: Comparison of NMR Techniques for this compound Analysis

| Technique | Information Provided | Advantages | Limitations |

| ¹H NMR | Confirms overall molecular structure; shows reduction/absence of signals at deuterated sites. | High resolution and sensitivity for non-deuterated parts of the molecule. | Indirect confirmation of deuteration; low signal intensity for residual protons in highly enriched samples. |

| ²H NMR | Direct detection and quantification of deuterium atoms; confirms location of isotopic labels. | Directly verifies deuteration; useful for highly enriched compounds. wikipedia.org | Lower resolution and sensitivity compared to ¹H NMR; requires specialized experimental setup. wikipedia.org |

Mass Spectrometry (MS) is a cornerstone for assessing the isotopic purity and enrichment of this compound. This technique measures the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination.

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, can easily distinguish between the unlabeled Propiverine (B1210425) and its deuterated isotopologues based on their mass difference. The molecular weight of Propiverine-d7 is expected to be approximately 7 Daltons higher than that of the unlabeled compound. MS analysis provides a distribution of isotopologues, from which the isotopic enrichment can be calculated. Isotopic enrichment is typically desired to be >98% for use as an internal standard. criver.com

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to confirm the location of the deuterium labels. researchgate.netsigmaaldrich.com By fragmenting the parent ion, analysts can observe the mass of the resulting fragment ions. The mass shifts in specific fragments, compared to the fragmentation pattern of unlabeled Propiverine, confirm that the deuterium atoms are located on the intended part of the molecule. This technique is also the standard for quantitative analysis in pharmacokinetic studies. researchgate.netsigmaaldrich.com

Table 2: Mass Spectrometry Data for this compound

| Analyte | Molecular Formula | Expected Monoisotopic Mass (as free base) | Key MS Application |

| Propiverine | C₂₃H₂₉NO₃ | 367.2147 | Reference for comparison |

| Propiverine-d7 | C₂₃H₂₂D₇NO₃ | 374.2571 | Isotopic enrichment and purity determination |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, can also serve as confirmatory tools for deuteration. The substitution of a hydrogen atom with a deuterium atom alters the vibrational frequency of the corresponding chemical bond due to the mass difference (the C-D bond is stronger and vibrates at a lower frequency than a C-H bond).

In the IR spectrum of this compound, the characteristic C-H stretching vibrations, typically observed in the 2800–3000 cm⁻¹ region, would be diminished or absent for the deuterated positions. Concurrently, new absorption bands corresponding to C-D stretching vibrations would appear in a relatively uncluttered region of the spectrum, generally around 2100–2250 cm⁻¹. The presence of these C-D bands provides clear evidence of successful deuterium incorporation.

Assessment of Isotopic Stability and Potential for Deuterium Exchange

An essential aspect of characterizing a deuterated compound is assessing the stability of the isotopic labels. The strength of a carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond, which is the basis of the kinetic isotope effect that can improve a drug's metabolic profile. wikipedia.orgnih.gov However, deuterium atoms located at certain positions can be susceptible to exchange with protons from the surrounding environment (e.g., protic solvents), a process known as H/D exchange. nih.gov

For this compound, the stability of the deuterium labels must be evaluated under various conditions, such as in different solvents, at various pH levels, and over time. This is typically monitored using NMR or MS. By analyzing the sample under stressed conditions, any decrease in isotopic enrichment or appearance of partially de-deuterated species can be detected, confirming the stability of the label. Deuterium atoms on aliphatic or aromatic carbons, as is common in stable-labeled internal standards, are generally not labile and are expected to be stable under typical analytical and storage conditions.

Application of Propiverine D7 Hydrochloride in Quantitative Bioanalytical Method Development

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Propiverine (B1210425) Quantification

LC-MS/MS has become the preferred technique for the bioanalysis of propiverine due to its inherent sensitivity, selectivity, and high throughput capabilities. bioanalysis-zone.com The development of a robust LC-MS/MS method hinges on the careful optimization of chromatographic conditions and mass spectrometric parameters to ensure the accurate quantification of propiverine, with Propiverine-d7 Hydrochloride acting as the internal standard to correct for analytical variability. wuxiapptec.com

The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and efficient separation of propiverine from endogenous matrix components and potential metabolites. ojp.gov This is critical to minimize ion suppression or enhancement effects during mass spectrometric detection. mdpi.com Reversed-phase chromatography is commonly employed for this purpose.

Researchers have utilized various stationary phases, with C18 and C8 columns being the most prevalent. nih.govbiopharmaservices.com The choice of mobile phase composition, including the organic modifier (e.g., methanol (B129727) or acetonitrile) and aqueous component (often containing additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency), is tailored to the specific column and analytical requirements. biopharmaservices.com The optimization process involves adjusting parameters such as mobile phase composition, flow rate, and column temperature to achieve the desired separation in a minimal amount of time. nih.gov

| Stationary Phase | Mobile Phase | Reference |

|---|---|---|

| HyPURIYTY C18 | Methanol–5 mM ammonium formate (90:10, v/v) | nih.gov |

| Reverse Phase C18 | Methanol-ammonium acetate (B1210297) (pH 4.0; 10 mM) (70:30, v/v) | |

| C8 Reversed-Phase | 0.1% formic acid in water/acetonitrile (B52724) (25:75, v/v) | biopharmaservices.com |

| C18 Reversed-Phase | Methanol-1% acetic acid (50:50) | biopharmaservices.com |

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. nih.govnih.gov This technique involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

For propiverine, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. A commonly reported MRM transition for propiverine is m/z 368.3 → 116.1. The precursor ion (m/z 368.3) corresponds to the protonated molecule of the propiverine base, and the product ion (m/z 116.1) is a stable fragment generated through collision-induced dissociation.

For the internal standard, this compound, the precursor ion would be shifted by +7 mass units due to the seven deuterium (B1214612) atoms. Therefore, the expected precursor ion would be approximately m/z 375.3. The corresponding product ion is determined experimentally during method development, as its mass may or may not shift depending on the location of the deuterium labels on the molecule. The use of a specific and stable transition for both the analyte and the SIL-IS ensures that the detection is highly selective and free from interference. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Propiverine | 368.3 | 116.1 | |

| Propiverine-d7 (Expected) | ~375.3 | Determined Experimentally | N/A |

The matrix effect, defined as the alteration of ionization efficiency by co-eluting endogenous components from the biological sample, is a significant challenge in quantitative bioanalysis. wuxiapptec.com It can lead to either ion suppression or enhancement, compromising the accuracy and precision of the results. mdpi.com The use of a co-eluting stable isotope-labeled internal standard like Propiverine-d7 is the most effective strategy to mitigate the matrix effect. biopharmaservices.com Because Propiverine-d7 has nearly identical physicochemical properties and chromatographic retention time to the unlabeled propiverine, it experiences the same degree of matrix effect, allowing the ratio of analyte-to-internal standard response to remain constant and yield an accurate measurement. nih.gov

The assessment of matrix effects is a critical component of method validation. It is typically evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. This helps to quantify the extent of ion suppression or enhancement and confirms the ability of the internal standard to compensate for it.

Sample Preparation Techniques for Preclinical Biological Matrices

The primary objectives of sample preparation are to remove interfering substances (such as proteins and phospholipids) from the biological matrix, concentrate the analyte, and present it in a solvent compatible with the LC-MS/MS system. nih.gov The choice of technique depends on the nature of the matrix, the required sensitivity, and the desired throughput.

Protein Precipitation (PP) is a straightforward and rapid technique widely used for its simplicity. It involves adding an organic solvent, such as acetonitrile or methanol, to the plasma or serum sample to denature and precipitate the proteins. nih.gov After centrifugation, the supernatant containing the analyte and internal standard is typically evaporated and reconstituted in a suitable solvent for injection. While fast, this method may result in less clean extracts compared to other techniques, potentially leading to more significant matrix effects. wuxiapptec.com

Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup by partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The selection of the organic solvent is based on the polarity and solubility of propiverine. Various solvents and mixtures have been successfully employed for its extraction. nih.gov This technique is effective at removing non-volatile salts and highly polar matrix components, resulting in cleaner extracts and reduced matrix effects compared to protein precipitation.

| Technique | Solvent/Reagent | Reference |

|---|---|---|

| Protein Precipitation | Acetonitrile | |

| Liquid-Liquid Extraction | Ethyl acetate | |

| Liquid-Liquid Extraction | n-hexane/ethylacetate (8:2, v/v) | |

| Liquid-Liquid Extraction | Cyclohexane–methylene dichloride (2:1, v/v) | nih.gov |

| Liquid-Liquid Extraction | Dichloromethane | biopharmaservices.com |

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that provides the cleanest extracts, thereby minimizing matrix effects and improving assay sensitivity. The method involves passing the liquid sample through a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent.

For propiverine, reversed-phase SPE sorbents like C8 or C18 are commonly used. The protocol involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. Optimization of the wash and elution solvents is crucial for achieving high recovery and selectivity. Automated SPE systems have been utilized for the analysis of propiverine and its metabolites, highlighting the technique's suitability for high-throughput applications. nih.govnih.gov

Propiverine D7 Hydrochloride in Preclinical Pharmacokinetic and Metabolic Research Models

Application in Quantitative Bioanalysis for Preclinical Pharmacokinetic Profiling of Propiverine (B1210425)

In preclinical pharmacokinetic studies, accurate quantification of the parent drug in biological matrices is paramount. Propiverine-d7 Hydrochloride is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of propiverine concentrations in plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis due to its ability to compensate for variability during sample preparation and analysis.

The key advantage of using this compound is that it is chemically identical to the unlabeled propiverine, ensuring that it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. This co-elution and similar ionization behavior help to correct for matrix effects, which are a common source of inaccuracy in bioanalytical methods. A study detailing the determination of propiverine in human plasma utilized a deuterated form, propiverine hydrochloride-d10, as an internal standard, highlighting the successful application of this approach. nih.gov

The validation of such bioanalytical methods typically involves assessing parameters like linearity, accuracy, precision, and stability, as guided by regulatory agencies. The inclusion of this compound ensures the robustness and reliability of the data generated in preclinical pharmacokinetic studies.

Table 1: Illustrative Bioanalytical Method Validation Parameters using this compound as an Internal Standard

| Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (except LLOQ, ≤ 20%) | 3.7% to 11.2% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

This table is for illustrative purposes and represents typical data from a validated LC-MS/MS method.

Utility as a Tracer in Metabolic Pathway Elucidation in In Vitro and Ex Vivo Systems

Stable isotope-labeled compounds like this compound are invaluable tools for elucidating metabolic pathways in in vitro and ex vivo systems, such as liver microsomes, hepatocytes, and isolated perfused organs. By incubating these systems with the deuterated compound, researchers can trace the formation of metabolites using mass spectrometry.

The deuterium (B1214612) atoms act as a label, allowing for the confident identification of drug-related material against a complex biological background. When analyzing the mass spectra of the incubation mixture, metabolites of this compound will exhibit a characteristic mass shift corresponding to the number of deuterium atoms retained in their structure. This allows for the differentiation of drug metabolites from endogenous compounds, simplifying the process of metabolite identification.

For instance, if propiverine undergoes N-oxidation, the resulting N-oxide metabolite of this compound will have a mass that is 7 Daltons higher than the corresponding unlabeled metabolite. This clear distinction facilitates the mapping of metabolic pathways and the identification of novel metabolites.

Investigation of Isotope Effects on Enzyme Kinetics and Metabolic Transformations in Preclinical Contexts

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed down due to the greater mass of deuterium. This phenomenon can be exploited in preclinical studies to investigate the enzymes responsible for propiverine metabolism.

If a particular metabolic transformation involves the cleavage of a carbon-deuterium (C-D) bond, the reaction will proceed at a slower rate compared to the cleavage of a carbon-hydrogen (C-H) bond. By comparing the rate of metabolism of propiverine with that of this compound in in vitro systems, researchers can determine if C-H bond cleavage is a rate-determining step in a specific metabolic pathway. A significant KIE provides strong evidence for the involvement of certain enzymes, such as cytochrome P450s, in the metabolism of the drug. nih.govnih.gov

Table 2: Illustrative Data on the Kinetic Isotope Effect on Propiverine Metabolism

| Parameter | Propiverine | This compound | Kinetic Isotope Effect (kH/kD) |

| In Vitro Half-life (t½) in Rat Liver Microsomes (min) | 35 | 55 | 1.57 |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | 120 | 76 | 1.58 |

This table is for illustrative purposes and represents hypothetical data demonstrating a kinetic isotope effect.

Role in Understanding Drug Disposition and Clearance Mechanisms in Animal Models

In preclinical animal models, such as rats and dogs, this compound can be used to study the disposition and clearance of propiverine. By administering a mixture of labeled and unlabeled drug (a "pseudo-racemate"), researchers can simultaneously study the pharmacokinetics of both compounds.

This approach is particularly useful for investigating potential non-linear pharmacokinetics or for understanding the contribution of different clearance pathways. For example, if the deuterated compound exhibits a different pharmacokinetic profile compared to the unlabeled drug, it could indicate the saturation of a particular metabolic pathway. Studies on the metabolism of propiverine have shown species differences, making such investigations crucial for extrapolating animal data to humans. researchgate.netnih.gov

Furthermore, this compound can be used in excretion studies to trace the elimination of the drug and its metabolites in urine and feces. The deuterium label aids in the detection and quantification of all drug-related material, providing a complete picture of the drug's disposition. Acute toxicity studies of propiverine hydrochloride have been conducted in mice, rats, and dogs, providing foundational knowledge for further disposition studies. nih.gov

Methodological Advancements and Future Research Trajectories

Development of High-Throughput Bioanalytical Methods Utilizing Propiverine-d7 Hydrochloride

This compound is instrumental in the development of robust, high-throughput bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with the unlabeled analyte (propiverine) and experiences similar ionization and matrix effects. nih.govnih.gov This co-behavior allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction inconsistencies and ion suppression or enhancement. amerigoscientific.comscispace.com

The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis. researchgate.net It significantly improves assay accuracy and precision compared to using structural analogs as internal standards. scispace.com Methods for propiverine (B1210425) quantification often involve sample preparation techniques like liquid-liquid extraction or solid-phase extraction from biological matrices such as human plasma. ecv.desigmaaldrich.comresearchgate.net The subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode allows for high selectivity and sensitivity, with a lower limit of quantification (LLOQ) reported as low as 0.2 ng/mL. ecv.desigmaaldrich.com The ability to accurately quantify propiverine at such low concentrations is crucial for pharmacokinetic studies. sigmaaldrich.comresearchgate.net

Table 1: Exemplar Parameters for a High-Throughput LC-MS/MS Method for Propiverine

| Parameter | Details |

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Internal Standard | This compound |

| Biological Matrix | Human Plasma |

| Sample Preparation | Liquid-Liquid Extraction with Ethyl Acetate (B1210297) |

| Chromatographic Column | Reverse Phase C18 |

| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ion Mode |

| Propiverine Transition | m/z 368.3 → 116.1 |

| Linear Range | 0.2–200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

This table represents typical parameters found in validated bioanalytical methods for propiverine. ecv.desigmaaldrich.com

Integration of Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS)

While tandem mass spectrometry (MS/MS) with triple quadrupole instruments is the workhorse for quantitative bioanalysis, high-resolution mass spectrometry (HRMS) offers distinct advantages. The integration of HRMS, using platforms like Orbitrap or Time-of-Flight (TOF) analyzers, provides enhanced specificity and the ability to perform retrospective data analysis. When used with this compound, HRMS can unequivocally differentiate the analyte from isobaric interferences, leading to more reliable quantification in complex biological matrices.

The high mass accuracy of HRMS reduces the ambiguity of compound identification and can be used to characterize metabolites of propiverine without the need for specific reference standards for each metabolite. nih.gov this compound can serve as a reference point to aid in the structural elucidation of these previously unknown metabolites.

Computational Modeling and In Silico Approaches for Deuterated Compound Design

The design of effective deuterated internal standards like this compound is increasingly supported by computational modeling. ed.ac.uk In silico approaches are used to determine the optimal positions for deuterium (B1214612) labeling within a molecule. acanthusresearch.com Key considerations in this design process include:

Label Stability: Deuterium atoms must be placed on non-exchangeable positions to prevent their loss and replacement with protons from the solvent or matrix. acanthusresearch.com Computational models can predict the likelihood of hydrogen-deuterium exchange (HDX) at various positions. ed.ac.ukacs.org

Metabolic Stability: The labeling should not be at a primary site of metabolism (a metabolic "soft spot"), as this could alter the pharmacokinetic profile and introduce an isotopic effect, causing the standard to behave differently from the analyte. nih.gov

Mass Spectrometric Fragmentation: The deuterium labels should ideally be retained on the fragment ion that is monitored in MS/MS analysis to ensure the standard's utility. acanthusresearch.com

These computational tools allow for a more rational design of deuterated standards, minimizing potential analytical issues and ensuring their reliability. compchemday.orgnih.gov

Expanding the Applicability of Deuterated Standards in Metabolomics and Proteomics Research

The principles that make this compound an excellent internal standard are broadly applicable to the fields of metabolomics and proteomics. In these research areas, which involve the comprehensive analysis of thousands of small molecules or proteins, deuterated standards are crucial for achieving accurate quantification and data normalization. nih.govnih.gov

While this compound itself may have a niche role, its utility exemplifies the importance of SIL-IS in large-scale studies. clearsynth.com Deuterated standards can be used in:

Targeted Metabolomics: To accurately quantify specific metabolites in complex biological samples.

System Suitability: As part of a mixture to monitor the performance and stability of an analytical system over time. nih.gov

Flux Analysis: To trace the metabolic fate of compounds through biological pathways.

In proteomics, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. acs.org While distinct from the use of deuterated compounds as internal standards, HDX-MS relies on the same fundamental principle of isotopic substitution to probe biological systems. ed.ac.uk

Regulatory Science Perspectives on Deuterated Compounds as Analytical Reference Materials

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have provided guidance on bioanalytical method validation that underscores the importance of using an appropriate internal standard. nih.govecv.de Stable isotope-labeled internal standards are considered the most suitable choice for LC-MS-based assays. nih.gov

From a regulatory standpoint, the key considerations for using a deuterated compound like this compound as an analytical reference material include:

Purity: The standard must have a high degree of chemical and isotopic purity. The level of any unlabeled analyte present as an impurity must be known and minimal to avoid interfering with the measurement of the actual analyte, especially at the lower limit of quantification. acanthusresearch.com

Characterization: The identity and purity of the standard must be rigorously confirmed.

Stability: The stability of the deuterated standard in solution and under storage conditions must be established.

The FDA also has a regulatory framework for deuterated drugs, which it considers new chemical entities. salamandra.netacs.org This reflects the understanding that deuteration can significantly alter a drug's metabolic profile. nih.gov This same principle reinforces the need for careful characterization when a deuterated compound is used as an internal standard to ensure it behaves almost identically to its non-deuterated counterpart during the analytical process. hilarispublisher.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Propiverine-d7 Hydrochloride in preclinical studies?

- Methodological Answer : Synthesis requires isotopic labeling of Propiverine Hydrochloride with deuterium at seven positions, typically using hydrogen-deuterium exchange under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration efficiency and high-resolution mass spectrometry (HR-MS) to verify molecular integrity. Purity validation (≥99.85%) should follow USP guidelines for related compounds (e.g., Doxepin Hydrochloride’s monographs), focusing on resolution thresholds for impurities .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Calibration curves must span physiologically relevant concentrations (e.g., 1–500 ng/mL). Cross-validate specificity, accuracy (85–115%), and precision (CV <15%) per ICH Q2(R1) guidelines. Reference USP methodologies for structurally similar anticholinergics (e.g., chromatographic separation parameters in Table 1 of Doxepin Hydrochloride monographs) .

Advanced Research Questions

Q. What experimental designs are optimal for isolating the isotope effect of deuterium in this compound’s pharmacokinetics?

- Methodological Answer : Conduct parallel in vitro metabolic studies using human liver microsomes (HLMs) with Propiverine Hydrochloride (non-deuterated) and Propiverine-d7. Compare metabolic stability (t₁/₂), intrinsic clearance (CLint), and metabolite profiles via LC-HRMS. For in vivo studies, employ crossover designs in animal models to assess differences in bioavailability, half-life, and tissue distribution. Use ANOVA to statistically validate isotope-driven disparities .

Q. How can researchers resolve contradictions in Propiverine-d7’s dual mechanism (calcium antagonism vs. anticholinergic activity) during functional assays?

- Methodological Answer : Design dose-response experiments in isolated bladder smooth muscle tissues. Pre-treat tissues with selective inhibitors (e.g., atropine for muscarinic receptors or nifedipine for L-type calcium channels) to isolate mechanistic contributions. Measure contractile responses via force transducers and analyze data using nonlinear regression to calculate EC₅₀ values for each pathway. Cross-reference findings with structural analogs (e.g., Pinaverium bromide’s calcium channel selectivity) .

Q. What are the limitations of current in vitro models for predicting Propiverine-d7’s efficacy in overactive bladder (OAB) therapy?

- Methodological Answer : Traditional bladder strip assays lack the complexity of human OAB pathophysiology. Integrate 3D bladder organoids or patient-derived urothelial cells to model receptor density and signaling cascades. Compare results with in vivo urodynamic studies in rodent OAB models. Address discrepancies by correlating tissue-specific receptor expression (e.g., M3 muscarinic vs. Cav1.2 channels) using qPCR or immunohistochemistry .

Q. How should researchers prioritize gaps in Propiverine-d7’s translational data (e.g., absence of clinical trials)?

- Methodological Answer : Focus on preclinical safety profiling per NIH guidelines, including 28-day repeat-dose toxicity studies in two species (rodent and non-rodent). Evaluate cardiovascular risks (QT prolongation) via hERG channel assays and CNS penetration using blood-brain barrier models. Leverage PubChem’s toxicity prediction tools (e.g., structural alerts for anticholinergics) to identify off-target liabilities .

Key Methodological Resources

- Structural Analysis : Use PubChem’s 3D viewer and standardized identifiers (CID: 131713768) for cross-referencing deuterated analogs .

- Data Reproducibility : Follow NIH’s preclinical checklist for experimental rigor, including randomization, blinding, and power analysis .

- Literature Synthesis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions against existing gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.